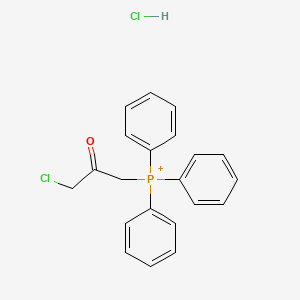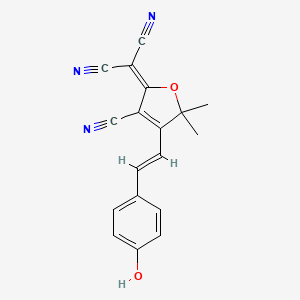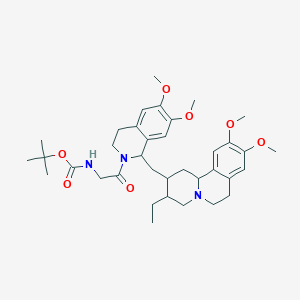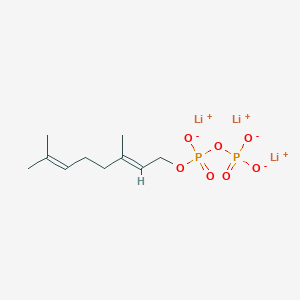![molecular formula C11H13NO4 B12813296 2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid](/img/structure/B12813296.png)
2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid is a compound of significant interest in various scientific fields. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety, which is known for its presence in various bioactive molecules. The compound’s structure and properties make it a valuable subject for research in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of benzo[d][1,3]dioxole derivatives with amino acids or their derivatives. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This involves replacing one functional group with another, which can be useful for creating derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact mechanism can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid
- 2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid
- 3-(benzo[d][1,3]dioxol-5-yl)-2-propenoic acid
Uniqueness: What sets 2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid apart from similar compounds is its specific structural configuration, which can influence its reactivity, bioactivity, and overall properties. This uniqueness makes it a valuable compound for targeted research and applications .
Propriétés
Formule moléculaire |
C11H13NO4 |
|---|---|
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
2-amino-3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-11(12,10(13)14)5-7-2-3-8-9(4-7)16-6-15-8/h2-4H,5-6,12H2,1H3,(H,13,14) |
Clé InChI |
KUHHQKOJDDCWIB-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC2=C(C=C1)OCO2)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


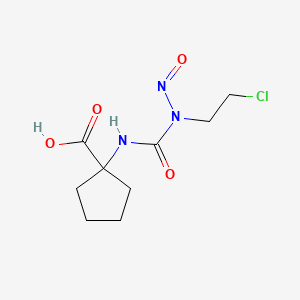
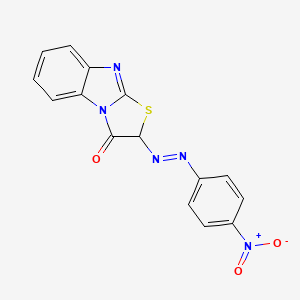



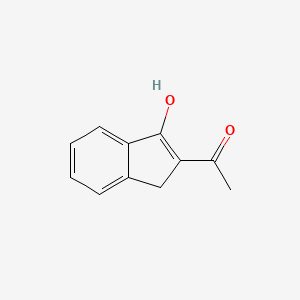


![Indolizino[6,5,4,3-ija]quinoline](/img/structure/B12813254.png)
